molecular formula C10H21NO2 B1442833 Tert-butyl 2-[(butan-2-yl)amino]acetate CAS No. 1183159-54-7

Tert-butyl 2-[(butan-2-yl)amino]acetate

Cat. No. B1442833
M. Wt: 187.28 g/mol
InChI Key: LNIUBWCOBIFOKW-UHFFFAOYSA-N
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Description

“Tert-butyl 2-[(butan-2-yl)amino]acetate” is a chemical compound with the CAS Number: 1183159-54-7 . It has a molecular weight of 187.28 and its IUPAC name is tert-butyl (sec-butylamino)acetate . It is a liquid at room temperature .


Synthesis Analysis

A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The InChI code for “Tert-butyl 2-[(butan-2-yl)amino]acetate” is 1S/C10H21NO2/c1-6-8(2)11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Tert-butyl 2-[(butan-2-yl)amino]acetate” is a liquid at room temperature . It has a molecular weight of 187.28 .

Scientific Research Applications

Novel Synthetic Hits and Analytical Techniques

  • X-Ray Structure and DFT Studies : Research on triazolyl-indole compounds with alkylsulfanyl analogues, including those derived from tert-butyl bromoacetate, revealed insights into molecular packing, atomic charge distribution, and reactivity descriptors through X-ray diffraction, NMR, and DFT studies (Boraei et al., 2021).

Key Intermediates in Drug Synthesis

  • Atorvastatin Synthesis : An improved synthesis method for a key intermediate of Atorvastatin, using tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, showcases a novel approach to synthesizing this HMG-CoA reductase inhibitor, highlighting the compound's role in pharmaceutical manufacturing (Rádl, 2003).

Advancements in Chemical Synthesis Techniques

  • Click Chemistry for Amino Acid Derivatives : The use of tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives in click chemistry demonstrates innovative pathways to create triazolylalanine analogues, opening up new avenues in the synthesis of unnatural amino acids and their derivatives (Patil & Luzzio, 2017).

Novel Organic Synthesis Processes

  • Iridium-catalyzed Alkylation : The alkylation of acetates with primary alcohols and diols, facilitated by tert-BuOK and iridium catalysts, exemplifies a direct route to carboxylates. This method highlights the utility of tert-butyl acetate derivatives in developing efficient synthetic processes (Iuchi, Obora, & Ishii, 2010).

Synthetic Applications in Natural Product Synthesis

  • Furo[3,2-c]oxepin-4-one Derivatives : The synthesis of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes, using cerium(IV) ammonium nitrate, provides insights into creating complex organic structures, illustrating the compound's role in the synthesis of novel organic frameworks (Kobayashi et al., 2004).

Safety And Hazards

The safety information for “Tert-butyl 2-[(butan-2-yl)amino]acetate” includes several hazard statements such as H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 2-(butan-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-6-8(2)11-7-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIUBWCOBIFOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(butan-2-yl)amino]acetate

CAS RN

1183159-54-7
Record name tert-butyl 2-[(butan-2-yl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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